molecular formula C16H14N2O3 B4518872 2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide

2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide

Cat. No.: B4518872
M. Wt: 282.29 g/mol
InChI Key: AJJCVYWBLVCNFO-UHFFFAOYSA-N
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Description

2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Scientific Research Applications

2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide typically involves the reaction of 2-aminophenol with benzyl bromide to form the benzoxazole ringThe reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using automated reactors. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and advanced purification techniques are employed to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its benzyl group and acetamide functionality make it a versatile compound for various applications .

Properties

IUPAC Name

2-[(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c17-16(19)10-20-12-6-7-13-14(18-21-15(13)9-12)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJCVYWBLVCNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide
Reactant of Route 2
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2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide
Reactant of Route 3
2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide
Reactant of Route 4
2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide
Reactant of Route 5
2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide

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